(1-methyl-1H-pyrrol-2-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone
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Overview
Description
The compound (1-methyl-1H-pyrrol-2-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone is a synthetic organic molecule known for its unique chemical structure. It combines the structural features of pyrrole, pyrimidine, piperazine, and methanone, making it a compound of interest in various fields of research and industrial applications.
Preparation Methods
Synthetic Routes: The synthesis of (1-methyl-1H-pyrrol-2-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone typically involves multi-step organic synthesis. One common route includes the following steps:
Synthesis of 1-methyl-1H-pyrrole-2-carboxaldehyde: : This can be achieved by the Vilsmeier-Haack reaction of 1-methylpyrrole with DMF and POCl3.
Formation of 4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine: : This intermediate can be synthesized via nucleophilic substitution reactions involving appropriate pyrimidine and piperazine derivatives.
Condensation Reaction: : The final step involves the condensation of 1-methyl-1H-pyrrole-2-carboxaldehyde with 4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine in the presence of a suitable condensing agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired methanone.
Industrial Production Methods: In an industrial setting, this compound can be synthesized using batch or continuous flow processes. Batch processes allow for flexibility and control, making them suitable for small to medium-scale production. Continuous flow methods, on the other hand, can enhance efficiency, scalability, and safety, making them ideal for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions: (1-methyl-1H-pyrrol-2-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone can undergo a variety of chemical reactions, including:
Oxidation: : The pyrrole moiety can be oxidized under mild conditions to yield corresponding pyrrole oxides.
Reduction: : The trifluoromethyl pyrimidine group is sensitive to reduction, potentially yielding corresponding fluoroamines.
Substitution: : The piperazine ring can participate in nucleophilic substitution reactions, modifying the chemical structure further.
Oxidizing Agents: : m-CPBA (meta-Chloroperoxybenzoic acid) for oxidation reactions.
Reducing Agents: : Lithium aluminum hydride (LiAlH4) for reduction reactions.
Substitution Reagents: : Alkyl halides or aryl halides in the presence of a strong base like NaH for nucleophilic substitution.
Major Products: The major products formed from these reactions are typically:
Pyrrole oxides from oxidation.
Fluoroamines from reduction.
Various substituted derivatives from nucleophilic substitution.
Scientific Research Applications
(1-methyl-1H-pyrrol-2-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone is utilized in several scientific research areas:
Chemistry: : As a building block for the synthesis of more complex organic molecules.
Biology: : Investigated for its potential as a ligand in biochemical assays.
Medicine: : Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: : Used in the development of new materials with specific chemical properties.
Mechanism of Action
Molecular Targets and Pathways: The mechanism by which this compound exerts its effects is related to its ability to interact with specific molecular targets, such as enzymes or receptors. The pyrrole and pyrimidine moieties can form hydrogen bonds and hydrophobic interactions with protein targets, potentially inhibiting or modulating their activity. This compound may also affect cellular pathways by influencing signal transduction processes.
Comparison with Similar Compounds
Similar Compounds:
(1-methyl-1H-pyrrol-2-yl)(4-(trifluoromethyl)piperazin-1-yl)methanone: : Similar but lacks the pyrimidine ring.
(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)(3-methylpyrrol-1-yl)methanone: : Similar but with different positions of the methyl group on the pyrrole ring.
Uniqueness: The uniqueness of (1-methyl-1H-pyrrol-2-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone lies in its specific combination of functional groups that allow for diverse reactivity and biological activity, making it a versatile compound in various research and industrial applications.
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Properties
IUPAC Name |
(1-methylpyrrol-2-yl)-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N5O/c1-21-4-2-3-11(21)14(24)23-7-5-22(6-8-23)13-9-12(15(16,17)18)19-10-20-13/h2-4,9-10H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLOOWSSECWAXBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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